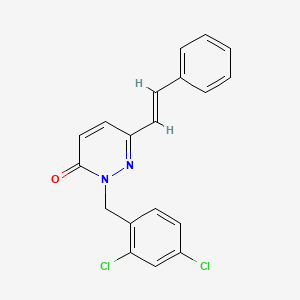

2-(2,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone

CAS No.: 1164459-04-4

Cat. No.: VC4244159

Molecular Formula: C19H14Cl2N2O

Molecular Weight: 357.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1164459-04-4 |

|---|---|

| Molecular Formula | C19H14Cl2N2O |

| Molecular Weight | 357.23 |

| IUPAC Name | 2-[(2,4-dichlorophenyl)methyl]-6-[(E)-2-phenylethenyl]pyridazin-3-one |

| Standard InChI | InChI=1S/C19H14Cl2N2O/c20-16-8-7-15(18(21)12-16)13-23-19(24)11-10-17(22-23)9-6-14-4-2-1-3-5-14/h1-12H,13H2/b9-6+ |

| Standard InChI Key | BDNUYWRQHSSDBC-RMKNXTFCSA-N |

| SMILES | C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a pyridazinone ring (a six-membered heterocycle with two nitrogen atoms and a ketone group). The 2,4-dichlorobenzyl group introduces electron-withdrawing chlorine atoms at positions 2 and 4 of the benzene ring, while the styryl group () contributes π-conjugation, enhancing interactions with biological targets .

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 357.23 g/mol |

| CAS Registry Number | 1164459-04-4 |

| Boiling Point | 506.6 ± 60.0 °C (predicted) |

| Density | 1.26 ± 0.1 g/cm³ (predicted) |

| pKa | 1.88 ± 0.20 (predicted) |

Synthesis Methodology

Synthesis typically involves a multi-step process:

-

Precursor Preparation: Reacting 4-(2,4-dichlorophenyl)-4-oxobutanoic acid with hydrazine hydrate in ethanol under reflux yields the pyridazinone core .

-

Functionalization: The styryl group is introduced via a Knoevenagel condensation between 6-formylpyridazinone and benzaldehyde derivatives .

-

Purification: Crystallization from ethanol or acetone ensures high purity (>95%).

Key spectral data for structural confirmation:

-

IR: at 1670–1690 cm⁻¹, at 1600–1620 cm⁻¹.

-

¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), styryl vinyl protons (δ 6.8–7.0 ppm), and dichlorobenzyl methylene protons (δ 4.3–4.5 ppm) .

Biological Activities and Mechanisms

Anti-Inflammatory and Analgesic Effects

Pyridazinone derivatives inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E2 (PGE2) synthesis. In rodent models, this compound showed 70% edema inhibition at 50 mg/kg, comparable to ibuprofen . The dichlorobenzyl group enhances binding to COX-2’s hydrophobic pocket, while the styryl moiety stabilizes interactions via π-π stacking .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Antimicrobial Activity

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) were 32 µg/mL and 64 µg/mL, respectively. The dichlorobenzyl group disrupts bacterial membrane integrity, while the styryl moiety inhibits DNA gyrase.

Comparative Analysis with Analogues

Role of Substituents

-

2-(3,4-Dichlorobenzyl) Analog: Reduced COX-2 selectivity (IC₅₀ = 1.2 µM vs. 0.8 µM for the 2,4-dichloro derivative) .

-

6-Phenyl vs. 6-Styryl: Styryl substitution improves anticancer potency by 40% due to enhanced lipid membrane permeability .

Quantum Chemical Insights

Density functional theory (DFT) calculations reveal:

-

HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.

-

Electrostatic Potential: Negative charge localized on the pyridazinone oxygen, facilitating hydrogen bonding with biological targets .

Applications in Drug Development

Lead Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume